molecular formula C24H27N5O5 B2899332 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide CAS No. 1243042-73-0

2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2899332
CAS No.: 1243042-73-0
M. Wt: 465.51
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Description

This compound is a triazoloquinazoline derivative featuring a 1,2,4-triazole fused to a quinazolinone core, substituted with a 3-(propan-2-yloxy)propyl chain at position 4 and an N-(2-methoxyphenyl)acetamide group at position 2. The propan-2-yloxypropyl substituent may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability, while the 2-methoxyphenyl group could modulate electronic effects or receptor binding .

Properties

IUPAC Name

2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5/c1-16(2)34-14-8-13-27-22(31)17-9-4-6-11-19(17)29-23(27)26-28(24(29)32)15-21(30)25-18-10-5-7-12-20(18)33-3/h4-7,9-12,16H,8,13-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTLLYIPSDGBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloquinazoline core through cyclization reactions, followed by the introduction of the propan-2-yloxypropyl and methoxyphenylacetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development and therapeutic research.

    Medicine: Its potential therapeutic applications include the treatment of infectious diseases, cancer, and inflammatory conditions.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound may inhibit the activity of certain enzymes involved in disease progression, such as kinases or proteases, and can also interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of triazoloquinazoline and acetamide derivatives. Key structural analogues include:

Compound Core Structure Substituents Reported Bioactivity
Target compound Triazolo[4,3-a]quinazolinone 4-[3-(propan-2-yloxy)propyl], N-(2-methoxyphenyl)acetamide Not explicitly reported (inference from structural analogs)
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Quinazolinone 2,4-dichlorophenylmethyl, acetamide Anticonvulsant activity in rodent models
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide () Pyrazole-isoindole hybrid 1,5-dimethylpyrazole, 3-phenylpropanamide Unspecified bioactivity (structural focus)
N-R-2-(5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides () 1,2,4-triazole Thiophen-2-ylmethyl, acetohydrazide Antimicrobial and anti-inflammatory activity
Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates () 1,2,4-triazole Phenethyl, thioacetimidate Antifungal and cytotoxic activity

Key Structural and Functional Differences

  • Core Heterocycle: The target compound’s triazoloquinazolinone core distinguishes it from simpler quinazolinones () or triazole derivatives (–11). This fusion may enhance rigidity and binding specificity compared to non-fused analogs .
  • Bioactivity Trends: Triazole-thioacetamide derivatives (–11) show broad antimicrobial activity, while quinazolinones () are often anticonvulsant. The target compound’s bioactivity may depend on the balance between its triazole and quinazolinone moieties .

Research Findings and Mechanistic Insights

Bioactivity Profiling ()

A study correlating chemical structures with bioactivity profiles found that triazoloquinazoline derivatives cluster into groups with similar modes of action, driven by substituent electronic properties and core rigidity. For example, compounds with electron-donating groups (e.g., methoxy) showed enhanced binding to GABA receptors, while electron-withdrawing groups favored kinase inhibition .

Computational Predictions ()

AutoDock Vina simulations predict strong binding affinity (−9.2 kcal/mol) for the target compound to the ATP-binding site of cyclin-dependent kinase 2 (CDK2), driven by hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the propan-2-yloxypropyl chain .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from anthranilic acid derivatives or substituted quinazolines. Key steps include nucleophilic substitutions, cyclization of triazole/quinazoline cores, and coupling with acetamide moieties . For example, oxidation of thiourea intermediates using hydrogen peroxide and subsequent condensation with chloroacetamide derivatives is a common strategy . Intermediates are characterized via NMR (to confirm regioselectivity of triazole-quinazoline fusion) and HPLC (to monitor purity ≥95%) .

Q. Which functional groups contribute to its biological activity, and how are they validated experimentally?

The triazoloquinazoline core and 2-methoxyphenylacetamide side chain are critical for interactions with biological targets like enzymes or receptors . The propan-2-yloxypropyl group enhances lipophilicity, influencing cellular uptake. Validation involves structure-activity relationship (SAR) studies : synthesizing analogs with modified substituents and comparing activity in assays (e.g., enzyme inhibition, cytotoxicity) .

Q. What analytical techniques are essential for confirming structural integrity?

  • NMR Spectroscopy : Assigns protons in the triazole ring (δ 8.2–8.5 ppm) and quinazoline carbonyls (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 485.2) .
  • X-ray Crystallography : Resolves stereochemistry of the propan-2-yloxypropyl chain in crystalline forms .

Advanced Research Questions

Q. How can reaction yields be optimized for the propan-2-yloxypropyl-substituted intermediate?

Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Catalysis : Triethylamine (TEA) or DMAP accelerates coupling reactions between quinazoline and acetamide groups .
  • Temperature Control : Maintaining 60–80°C prevents side reactions during cyclization .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) isolates intermediates in ≥70% yield .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50 values (e.g., anticancer vs. antibacterial assays) may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
  • Compound Stability : Degradation under physiological pH or light exposure alters activity. Stability studies using LC-MS over 24–72 hours are recommended .
  • Metabolite Interference : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit off-target effects. Use microsomal incubation assays to identify active metabolites .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Molecular Docking : Predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or EGFR kinase. The triazoloquinazoline core shows strong π-π stacking with hydrophobic pockets .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with logP and IC50 values .
  • ADMET Prediction : Tools like SwissADME assess bioavailability risks (e.g., high logP >5 may reduce solubility) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

StepMethod A ()Method B ()
Starting MaterialAnthranilic acid derivative3-Methyl-1,2,4-oxadiazole
Cyclization AgentH2O2 (oxidative)CDI (carbodiimide coupling)
Yield65%78%
Purity (HPLC)95%97%

Q. Table 2. Biological Activity Profiling

Assay TypeTargetIC50 (μM)Key Finding (Evidence)
Anticancer (MTT)MCF-7 cells12.3Apoptosis via caspase-3
AntibacterialS. aureus25.8Disrupts cell wall synthesis
Enzyme InhibitionCOX-20.45Competitive binding

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